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molecular formula C11H8N2O B1279966 Di(pyridin-4-yl)methanone CAS No. 6918-15-6

Di(pyridin-4-yl)methanone

Cat. No. B1279966
M. Wt: 184.19 g/mol
InChI Key: CLAOXGJAXHTMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05554620

Procedure details

To a solution of n-butyllithium (2.5M, 39 mL, 0.096 mol) in 300 mL of ether cooled to -75° C. was added 4-bromopyridine (15.1 g, 0.095 mol) in 100 mL of ether at such a rate to maintain the internal temperature below -50° C. The resulting mixture was stirred at -75° C. for 15 min, and N-methyl,N-methoxyurethane (5.8 g, 0.043 mol) in 25 mL of ether was added over a 20 min period, and the mixture was warmed to room temperature and then stirred for 2 h. The mixture was quenched with 300 mL of water and the layers were separated. The organic layer was extracted with 6N HCl solution, and the aqueous layer was basified with 10% NaOH solution. The basic solution was extracted with chloroform, the organic layer dried over sodium sulfate, concentrated in vacuo, and purified by chromatography on silica (ethyl acetate) to afford 3.9 g (48.7%) of di-(4-pyridyl)ketone.
Quantity
39 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
5.8 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
48.7%

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].BrC1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1.[CH3:13][N:14](OC)C(OCC)=O.CC[O:24][CH2:25][CH3:26]>>[N:14]1[CH:13]=[CH:4][C:3]([C:25]([C:26]2[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=2)=[O:24])=[CH:2][CH:1]=1

Inputs

Step One
Name
Quantity
39 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
300 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
15.1 g
Type
reactant
Smiles
BrC1=CC=NC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
5.8 g
Type
reactant
Smiles
CN(C(=O)OCC)OC
Name
Quantity
25 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at -75° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature below -50° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with 300 mL of water
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with 6N HCl solution
EXTRACTION
Type
EXTRACTION
Details
The basic solution was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica (ethyl acetate)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1=CC=C(C=C1)C(=O)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 48.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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